Cationic Reactivity: Aryl Propenyl Ether vs. Phenyl Vinyl Ether
In a foundational study of phenyl propenyl ethers, the unsubstituted parent compound (the target class) was found to be less reactive than the corresponding phenyl vinyl ether (PhVE) in cationic homopolymerization and copolymerization [1]. The study established a Hammett reaction constant (ρ) of -2.1 for the cationic copolymerization of ring-substituted phenyl propenyl ethers, indicating a strong sensitivity of the reactive site to substituent electronic effects, a quantitative parameter not available for the vinyl ether analogues in the same context [1].
| Evidence Dimension | Cationic Polymerization Reactivity |
|---|---|
| Target Compound Data | Qualitatively lower reactivity than phenyl vinyl ether; ρ = -2.1 for the phenyl propenyl ether class |
| Comparator Or Baseline | Phenyl Vinyl Ether (PhVE): qualitatively higher reactivity in cationic polymerization |
| Quantified Difference | Reaction constant (ρ) of -2.1 for substituent effects in phenyl propenyl ethers, providing a quantitative design parameter absent for the vinyl ether comparator in the same study. |
| Conditions | Cationic copolymerization in methylene chloride at -78°C with stannic chloride–trichloroacetic acid as catalyst [1]. |
Why This Matters
For researchers designing cationic polymerization systems, the distinct reactivity profile and the provided ρ value enable predictable tuning of copolymer composition, a capability not achievable by simply using the more reactive phenyl vinyl ether.
- [1] Yamamoto, K.; Higashimura, T. Cationic copolymerization of phenyl propenyl ethers. Journal of Polymer Science: Polymer Chemistry Edition 1974, 12 (3), 613-623. View Source
